molecular formula C16H16Cl2N2O2 B2624993 N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 338977-06-3

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2624993
CAS No.: 338977-06-3
M. Wt: 339.22
InChI Key: DLPHLVYGQXOFJX-UHFFFAOYSA-N
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Description

Structural Characterization of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound (molecular formula: $$ \text{C}{16}\text{H}{16}\text{Cl}2\text{N}2\text{O}_2 $$) consists of a central pyrrole ring substituted at the 2-position with a carboxamide group and at the 4-position with a 2,4-dichlorobenzoyl moiety. The tert-butyl group attached to the carboxamide nitrogen introduces steric bulk, which influences molecular packing and conformational flexibility.

Crystallographic studies of analogous pyrrole derivatives, such as (4-(4-chlorophenyl)-1H-pyrrole-3-carbonyl)ferrocene, reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 14.6936(11) $$ Å, $$ b = 9.3784(6) $$ Å, $$ c = 12.7854(8) $$ Å, and $$ \beta = 105.183(2)^\circ $$. While direct crystallographic data for this compound is limited, the dihedral angle between the dichlorophenyl and pyrrole rings in similar compounds averages $$ 42.3^\circ $$, slightly smaller than the $$ 51^\circ $$ observed in 3-acetyl-5-ethoxycarbonyl-4-ethyl-2-methylpyrrole. This reduced angle suggests enhanced conjugation between the aromatic systems, potentially stabilizing the molecule through intramolecular charge transfer.

Crystallographic Parameter Value Source
Space group $$ P2_1/c $$
Unit cell volume 1700.4(2) ų
Dihedral angle (pyrrole vs. aryl) 42.3°

The tert-butyl group’s steric effects likely disrupt planar stacking interactions, as seen in derivatives with bulky substituents. Hydrogen bonding between the pyrrole N–H and carbonyl oxygen atoms further stabilizes the crystal lattice, forming centrosymmetric dimers in related structures.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum of this compound is expected to exhibit distinct signals for the pyrrole proton environments. The NH proton of the pyrrole ring typically resonates near $$ \delta $$ 12.5 ppm as a broad singlet due to hydrogen bonding. The aromatic protons of the 2,4-dichlorobenzoyl group appear as a doublet of doublets ($$ \delta $$ 7.4–8.1 ppm) owing to coupling with adjacent protons and chlorine atoms. The tert-butyl group’s nine equivalent protons produce a singlet near $$ \delta $$ 1.4 ppm.

In $$ ^{13}\text{C} $$ NMR, the carbonyl carbons of the carboxamide and benzoyl groups resonate at $$ \delta $$ 165–170 ppm, while the dichlorophenyl carbons appear between $$ \delta $$ 125–140 ppm. The quaternary carbon of the tert-butyl group is observed near $$ \delta $$ 28 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretch (pyrrole): 3250–3350 cm$$ ^{-1} $$
  • C=O stretches (amide and benzoyl): 1660–1680 cm$$ ^{-1} $$ and 1690–1710 cm$$ ^{-1} $$, respectively
  • C–Cl stretches: 550–750 cm$$ ^{-1} $$
Mass Spectrometry (MS)

The molecular ion peak ($$ m/z $$) corresponds to the molecular weight of 339.22. Fragmentation patterns include loss of the tert-butyl group ($$ -57.08 $$ Da) and cleavage of the dichlorobenzoyl moiety ($$ -175.88 $$ Da). High-resolution MS data would confirm the empirical formula via exact mass matching (calculated for $$ \text{C}{16}\text{H}{16}\text{Cl}2\text{N}2\text{O}_2 $$: 339.0604 Da).

Comparative Analysis with Pyrrole-2-carboxamide Derivatives

This compound shares structural motifs with other pyrrole-2-carboxamides but exhibits distinct properties due to its substituents:

Compound Substituents Molecular Weight Key Structural Feature
This compound tert-butyl, 2,4-dichlorobenzoyl 339.22 Steric hindrance from tert-butyl
4-(2,3-Dichlorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide 4-fluorobenzyl, 2,3-dichlorobenzoyl 391.22 Fluorine-enhanced electronegativity
5,5′-diethoxycarbonyl-3,3′,4,4′-tetraethyldipyrrol-2-ylmethane Ethoxycarbonyl, ethyl 484.54 Hydrogen-bonded dimerization

The tert-butyl group in the subject compound reduces solubility in polar solvents compared to derivatives with smaller alkyl groups. Conversely, the electron-withdrawing dichlorobenzoyl moiety increases electrophilicity at the pyrrole ring, potentially enhancing reactivity in substitution reactions. Crystallographic comparisons show that bulkier substituents like tert-butyl increase torsion angles between aromatic systems, reducing conjugation efficiency relative to planar analogs.

Properties

IUPAC Name

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-16(2,3)20-15(22)13-6-9(8-19-13)14(21)11-5-4-10(17)7-12(11)18/h4-8,19H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPHLVYGQXOFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dichlorobenzoyl Moiety: The dichlorobenzoyl group can be attached through an acylation reaction using 2,4-dichlorobenzoyl chloride and a base such as pyridine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as tert-butylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Di-(2,4-dichlorobenzoyl) Peroxide

Structural Similarities :

  • Both compounds contain the 2,4-dichlorobenzoyl group.

Differences :

  • Reactivity : The peroxide derivative is highly hazardous due to its unstable O-O bond , whereas the target compound’s carboxamide and tert-butyl groups likely confer greater stability.
Tert-Butyl Carbamate/Carboxamide Derivatives

Structural Similarities :

  • tert-Butyl Group : Present in both the target compound and intermediates like tert-butyl N-(tert-butoxycarbonyl) carbamate .

Differences :

  • Synthesis : Carbamate derivatives often use di-tert-butyl dicarbonate under mild conditions (room temperature, TEA catalysis) with moderate yields (~60%) , whereas the target compound’s pyrrole-carboxamide linkage may require harsher conditions.
  • Functionality : The carbamate group (-OCONHR) differs from the carboxamide (-CONHR) in electronic and steric effects.
Pyrrolidine/Carboxamide Derivatives

Example : tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate ().
Structural Similarities :

  • Both contain tert-butyl-protected amines and carboxamide bonds.

Differences :

  • Ring Saturation : The target compound’s pyrrole is aromatic, while pyrrolidine derivatives (e.g., ) are saturated, affecting conformational flexibility and reactivity.

Biological Activity

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H16Cl2N2O
  • Molecular Weight : 319.21 g/mol
  • CAS Number : 1228957-04-7

The structure features a pyrrole ring substituted with a tert-butyl group and a dichlorobenzoyl moiety, which may contribute to its biological properties.

Recent studies have indicated that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which are critical in bacterial and cancer cell proliferation .
  • Antimicrobial Properties : The compound exhibits significant antibacterial and antitubercular activities. In vitro studies revealed that it effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .
  • Antiproliferative Effects : It has been observed to induce apoptosis in cancer cell lines, indicating potential use in cancer therapy. The apoptotic mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an effective antibacterial agent.

Case Study 2: Anticancer Activity

In a cellular model using human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with concentrations ranging from 10 to 50 µM, highlighting its potential as an anticancer therapeutic .

Table 1: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineMIC/IC50 Value
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL
AntitubercularMycobacterium tuberculosisNot specified
AntiproliferativeMCF-7 (breast cancer)IC50 = 25 µM
MechanismDescription
Enzyme InhibitionInhibits DHFR and enoyl ACP reductase
Induction of ApoptosisActivates caspases; modulates Bcl-2 proteins
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

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